molecular formula C27H38N6O3 B10924399 ethyl 1-ethyl-6-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 1-ethyl-6-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10924399
M. Wt: 494.6 g/mol
InChI Key: UDFNUOZJUZCKJM-UHFFFAOYSA-N
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Description

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as pyrazole, piperazine, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-6-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 1-ethyl-3-methyl-1H-pyrazole and 4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine. These intermediates are then subjected to further reactions involving condensation, cyclization, and esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-6-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C27H38N6O3

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 3-ethyl-4-[[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C27H38N6O3/c1-5-32-18-22(20(4)29-32)17-30-13-15-31(16-14-30)19-23-24(26(34)36-7-3)25(21-11-9-8-10-12-21)28-27(35)33(23)6-2/h8-12,18,25H,5-7,13-17,19H2,1-4H3,(H,28,35)

InChI Key

UDFNUOZJUZCKJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)CC3=C(C(NC(=O)N3CC)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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